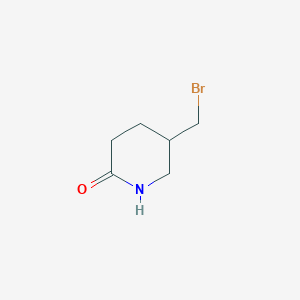

5-(Bromomethyl)piperidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(bromomethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO/c7-3-5-1-2-6(9)8-4-5/h5H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIYETMHWVBXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820608-69-2 | |

| Record name | 5-(bromomethyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Bromomethyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)piperidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its bifunctional nature, featuring a reactive bromomethyl group and a lactam moiety, makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly those with potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural characteristics, and known reactivity. The information presented herein is intended to serve as a foundational resource for researchers utilizing this compound in drug discovery and development.

Introduction

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds, valued for its favorable pharmacokinetic properties and its ability to interact with a variety of biological targets.[1][2] The incorporation of a lactam functionality, as seen in the piperidin-2-one core, introduces a polar, hydrogen-bonding capable group that can further modulate a molecule's physicochemical profile. The addition of a reactive bromomethyl substituent at the 5-position provides a key handle for synthetic elaboration, allowing for the facile introduction of diverse functional groups through nucleophilic substitution reactions. This strategic combination of structural features renders this compound a valuable intermediate for the construction of novel chemical entities with potential applications in various therapeutic areas.

Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. This section details the key identifiers and physical characteristics of this compound.

Chemical Structure and Identifiers

The chemical structure and key identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀BrNO | [3] |

| Molecular Weight | 192.06 g/mol | [3] |

| CAS Number | 1820608-69-2 | N/A |

| SMILES | C1CC(=O)NCC1CBr | [3] |

| InChI | InChI=1S/C6H10BrNO/c7-3-5-1-2-6(9)8-4-5/h5H,1-4H2,(H,8,9) | [3] |

digraph "5_Bromomethyl_piperidin_2_one" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.5!"]; O3 [label="O", pos="1.5,1.5!"]; C4 [label="C", pos="2,-0.5!"]; C5 [label="C", pos="1.2,-1.5!"]; C6 [label="C", pos="0,-1.2!"]; C7 [label="C", pos="-1.2,-0.5!"]; Br8 [label="Br", pos="-2.4,-1!"]; H_N1 [label="H", pos="-0.3,0.7!"];

// Edges for the piperidin-2-one ring N1 -- C2; C2 -- O3 [style=double]; C2 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- N1;

// Edge for the bromomethyl group C7 -- Br8;

// Edge for the N-H bond N1 -- H_N1; }

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XlogP | 0.6 | [3] |

| Boiling Point | Not Available | |

| Melting Point | Not Available | |

| Solubility | Not Available |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of chemical compounds. This section presents the available mass spectrometry data for this compound. As of the last update, detailed experimental NMR and IR spectra for this specific compound are not widely published.

Mass Spectrometry

Predicted mass-to-charge ratios (m/z) for various adducts of this compound are provided below. This information is critical for the identification of the compound in reaction mixtures and during purification processes using mass spectrometry techniques.

| Adduct | Predicted m/z |

| [M+H]⁺ | 192.00186 |

| [M+Na]⁺ | 213.98380 |

| [M-H]⁻ | 189.98730 |

| [M+NH₄]⁺ | 209.02840 |

| [M+K]⁺ | 229.95774 |

| [M]⁺ | 190.99403 |

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its bromomethyl group. This electrophilic center is susceptible to nucleophilic attack, providing a straightforward method for introducing a variety of substituents at the 5-position of the piperidin-2-one core.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound involves the displacement of the bromide ion by a nucleophile. This classic SN2 reaction allows for the formation of new carbon-heteroatom or carbon-carbon bonds.

Figure 2: General scheme for nucleophilic substitution at the bromomethyl group.

This reactivity makes it a valuable precursor for the synthesis of a diverse range of piperidine derivatives. The piperidinone core itself is a privileged structure found in numerous neurologically active compounds, suggesting potential applications in neuroscience research.

Synthesis and Purification

General Synthetic Approach

A plausible synthetic route could involve the following conceptual steps:

Figure 3: Conceptual workflow for the synthesis of this compound.

Note: The specific reagents and reaction conditions would require experimental optimization. For example, bromination could potentially be achieved using reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃).

Purification

Purification of the final product would likely involve standard techniques such as column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure, depending on the physical state of the compound. The progress of the purification can be monitored by thin-layer chromatography (TLC) and the identity and purity of the final product confirmed by spectroscopic methods (NMR, IR, and MS).

Safety and Handling

As with all brominated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is likely to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Storage

Based on information for similar compounds, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. Some suppliers recommend storage at 2-8°C.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its key physicochemical properties, particularly the reactivity of the bromomethyl group, enable the straightforward synthesis of a wide variety of substituted piperidin-2-one derivatives. While detailed experimental data for this specific compound are currently limited in the public domain, this guide provides a comprehensive summary of the available information and outlines the expected properties and reactivity based on related structures. Further research into the synthesis and characterization of this compound will undoubtedly facilitate its broader application in the development of novel therapeutic agents.

References

Sources

- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-(Aminomethyl)piperidin-2-one | C6H12N2O | CID 10749203 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-(Bromomethyl)piperidin-2-one: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-(Bromomethyl)piperidin-2-one, a valuable building block in synthetic organic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes data from the parent scaffold, 2-piperidone, and related structures to provide a robust predictive analysis.

Introduction

This compound is a heterocyclic compound featuring a piperidin-2-one (δ-valerolactam) core substituted with a reactive bromomethyl group at the 5-position. The lactam moiety is a prevalent feature in many biologically active compounds, and the bromomethyl group serves as a versatile handle for introducing further molecular complexity through nucleophilic substitution reactions. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this intermediate in multi-step syntheses.

Molecular Structure and Properties

dot

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following predictions are based on the known spectra of 2-piperidone and the application of substituent chemical shift effects.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the piperidinone ring and the bromomethyl group.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| N-H | ~7.5 - 8.5 | Broad Singlet | - | The amide proton is typically broad and downfield due to hydrogen bonding and quadrupole broadening from the adjacent nitrogen. |

| C5-H | ~2.3 - 2.8 | Multiplet | - | This proton is adjacent to the electron-withdrawing bromomethyl group, shifting it downfield. It will be coupled to the protons on C4 and C6. |

| C6-H₂ | ~3.1 - 3.5 | Multiplet | - | These diastereotopic protons are adjacent to the nitrogen atom, causing a significant downfield shift. |

| C3-H₂ | ~1.8 - 2.2 | Multiplet | - | These protons are in a standard aliphatic environment. |

| C4-H₂ | ~1.6 - 2.0 | Multiplet | - | These protons are also in a typical aliphatic environment, with some downfield shifting due to proximity to the carbonyl group. |

| -CH₂Br | ~3.4 - 3.7 | Doublet | ~6-7 | The protons of the bromomethyl group are strongly deshielded by the electronegative bromine atom and will be split by the proton on C5. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |

| C=O (C2) | ~170 - 175 | The carbonyl carbon of the lactam will be the most downfield signal. |

| C6 | ~40 - 45 | This carbon is adjacent to the nitrogen atom, resulting in a downfield shift. |

| C5 | ~35 - 40 | The carbon bearing the bromomethyl group will be shifted downfield. |

| -CH₂Br | ~30 - 35 | The carbon directly attached to the electronegative bromine atom will be significantly deshielded. |

| C3 | ~25 - 30 | This is a typical aliphatic methylene carbon. |

| C4 | ~20 - 25 | This is a typical aliphatic methylene carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, though none are present in this molecule.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the lactam ring and the carbon-bromine bond.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3200 - 3400 | Medium-Strong, Broad | Stretching |

| C=O (Amide I) | 1640 - 1680 | Strong | Stretching |

| C-H (sp³) | 2850 - 3000 | Medium | Stretching |

| N-H | 1550 - 1640 | Medium | Bending |

| C-N | 1200 - 1350 | Medium | Stretching |

| C-Br | 500 - 600 | Medium-Strong | Stretching |

The presence of a strong absorption band around 1650 cm⁻¹ is a key indicator of the lactam carbonyl group. The broad N-H stretch is also a characteristic feature of secondary amides.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the mid-IR range (4000 - 400 cm⁻¹).

-

Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) at m/z 191 and an M+2 peak at m/z 193 of nearly equal intensity, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Predicted Adducts (Electrospray Ionization - ESI):

| Adduct | Predicted m/z |

| [M+H]⁺ | 192.00186[1] |

| [M+Na]⁺ | 213.98380[1] |

Key Fragmentation Pathways:

A common fragmentation pathway for this molecule would be the loss of the bromine atom or the entire bromomethyl group.

-

Loss of Br: [M - Br]⁺ at m/z 112.

-

Loss of CH₂Br: [M - CH₂Br]⁺ at m/z 98.

-

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom can also lead to characteristic fragments.

dot

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass and adduct formation).

-

Acquisition:

-

EI: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300).

-

ESI: Infuse the sample solution into the ion source and acquire a full scan mass spectrum in positive ion mode.

-

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak, isotopic pattern, and characteristic fragment ions.

Conclusion

The spectroscopic data predicted in this guide provide a comprehensive framework for the structural characterization of this compound. By combining the information from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data in the laboratory.

References

-

PubChem. This compound. Available at: [Link]

-

GNPS Library. Spectrum CCMSLIB00012112948. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available at: [Link]

-

SpectraBase. 5-Bromomethyl-2,2'-6',2''-terpyridine. Available at: [Link]

-

PubChem. 2-Piperidone. Available at: [Link]

-

NIST WebBook. 2-Piperidinone. Available at: [Link]

-

FooDB. Showing Compound 2-Piperidinone (FDB028421). Available at: [Link]

-

MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Available at: [Link]

-

GNPS Library. Spectrum CCMSLIB00005767969. Available at: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

NIST WebBook. Piperidine. Available at: [Link]

-

Open Access LMU. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Available at: [Link]

-

MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]

-

NIST WebBook. 2-Piperidinone. Available at: [Link]

-

NIST WebBook. 2-Piperidinone. Available at: [Link]

-

ResearchGate. (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Available at: [Link]

-

NIST WebBook. 2,5-Piperazinedione. Available at: [Link]

Sources

Stability and degradation profile of 5-(Bromomethyl)piperidin-2-one

An In-depth Technical Guide to the Stability and Degradation Profile of 5-(Bromomethyl)piperidin-2-one

This guide provides a comprehensive technical overview of the methodologies and scientific reasoning required to assess the stability and degradation profile of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust understanding of the intrinsic stability of this molecule and its potential degradation pathways. This document emphasizes a proactive, scientifically-grounded approach to stability testing, moving beyond rote protocol execution to a deeper understanding of the underlying chemical principles.

Introduction: The Imperative of Stability Profiling

This compound is a heterocyclic compound featuring a lactam ring and a reactive bromomethyl group. Such structures are often valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of these functional groups, however, suggests potential instabilities that must be thoroughly characterized. Understanding the stability and degradation profile of a molecule like this compound is not merely a regulatory formality; it is a cornerstone of ensuring product quality, safety, and efficacy in pharmaceutical development. Forced degradation studies, or stress testing, are essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods. This guide will provide the strategic framework and detailed protocols for conducting a comprehensive forced degradation study on this specific molecule.

Molecular Structure and Inherent Reactivity

A molecule's stability is intrinsically linked to its structure. This compound possesses two key functional groups that are prime candidates for degradation:

-

The Lactam Ring: The cyclic amide (lactam) is susceptible to hydrolysis, which would result in ring-opening. This reaction can be catalyzed by both acidic and basic conditions.

-

The Bromomethyl Group: The carbon-bromine bond is polarized, making the carbon atom electrophilic and a good substrate for nucleophilic substitution. The bromine atom is a good leaving group. This functionality is also susceptible to oxidative and photolytic cleavage.

A thorough understanding of these reactive centers allows for the prediction of potential degradation pathways and the design of targeted stress conditions to investigate them.

Predicted Degradation Pathways of this compound

Based on the functional group analysis, we can postulate several primary degradation pathways under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for molecules containing ester or amide functionalities. For this compound, both acidic and basic conditions are expected to promote the opening of the lactam ring.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the lactam will activate it towards nucleophilic attack by water, leading to the formation of an amino acid derivative.

-

Base-Catalyzed Hydrolysis: Hydroxide ions will directly attack the carbonyl carbon of the lactam, also resulting in the ring-opened amino acid.

Additionally, the bromomethyl group could undergo hydrolysis to the corresponding hydroxymethyl derivative, although this is generally slower than lactam hydrolysis.

Caption: Predicted Hydrolytic Degradation Pathways.

Oxidative Degradation

Oxidative degradation can be initiated by various oxidizing agents, with hydrogen peroxide being a common choice in forced degradation studies. The bromomethyl group and the carbon adjacent to the nitrogen in the lactam ring are potential sites for oxidation.

Caption: Potential Oxidative Degradation.

Photolytic Degradation

Molecules with certain chromophores can absorb light energy, leading to photochemical degradation. While the piperidin-2-one ring itself does not have a strong chromophore in the near-UV or visible range, the presence of the bromine atom may increase its photosensitivity. Photolytic degradation can proceed through radical mechanisms.

Caption: Potential Photolytic Degradation.

Thermal Degradation

Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions. For this compound, thermal stress could accelerate hydrolysis or lead to other, more complex degradation pathways.

Design and Execution of a Forced Degradation Study

A well-designed forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.

Experimental Workflow

The overall workflow for a forced degradation study is systematic, starting from sample preparation through to data analysis.

Caption: Forced Degradation Experimental Workflow.

Detailed Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the observed stability of the molecule.

Protocol 1: Acidic Hydrolysis

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

In a clean vial, add an appropriate volume of the stock solution to 1 M hydrochloric acid to achieve a final drug concentration of 0.1 mg/mL.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 1 M sodium hydroxide.

-

Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Basic Hydrolysis

-

Follow steps 1, 3, and 4 from the Acidic Hydrolysis protocol.

-

In a clean vial, add an appropriate volume of the stock solution to 0.1 M sodium hydroxide to achieve a final drug concentration of 0.1 mg/mL.

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute the neutralized samples with the mobile phase for HPLC analysis.

Protocol 3: Oxidative Degradation

-

Follow steps 1 and 4 from the Acidic Hydrolysis protocol.

-

In a clean vial, add an appropriate volume of the stock solution to 3% hydrogen peroxide to achieve a final drug concentration of 0.1 mg/mL.

-

Keep the solution at room temperature.

-

Dilute the samples with the mobile phase for HPLC analysis.

Protocol 4: Photolytic Degradation

-

Prepare a solution of this compound in a suitable solvent at a concentration of 0.1 mg/mL.

-

Expose the solution to a calibrated light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples at appropriate time points.

Protocol 5: Thermal Degradation

-

Place the solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

-

At specified time points, dissolve a known amount of the solid in a suitable solvent for HPLC analysis.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Hypothesized HPLC Method Parameters

-

Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point for separating moderately polar compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined by analyzing the UV spectrum of this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Column Temperature: 30°C.

Method validation should be performed according to ICH guidelines to ensure the method is linear, accurate, precise, specific, and robust.

Data Interpretation and Reporting

The data from the forced degradation studies should be systematically analyzed and presented.

Quantitative Data Summary

The results should be summarized in a table to allow for easy comparison of the degradation under different stress conditions.

| Stress Condition | Time (hours) | % Assay of this compound | % Degradation | Number of Degradants |

| 1 M HCl, 60°C | 24 | |||

| 0.1 M NaOH, 60°C | 8 | |||

| 3% H₂O₂, RT | 24 | |||

| Photolytic | 24 | |||

| Thermal (Solid), 70°C | 48 | |||

| Control | 48 |

Mass Balance

Mass balance is an important parameter in forced degradation studies. It is the sum of the assay of the parent drug and the percentage of all degradation products. A good mass balance (typically between 95% and 105%) indicates that all major degradation products have been detected.

Conclusion

A comprehensive understanding of the stability and degradation profile of this compound is crucial for its successful application in research and development. The methodologies outlined in this guide provide a robust framework for conducting forced degradation studies, from predicting degradation pathways to developing and validating a stability-indicating analytical method. By following a scientifically driven approach, researchers can gain valuable insights into the intrinsic stability of this molecule, ensuring its quality and suitability for its intended purpose.

References

- Vertex AI Search. (2026).

- Biosciences Biotechnology Research Asia. (2022).

- PharmaTutor. (2014).

- Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- International Journal of Pharmaceutical and Engineering Research. (2020).

- PubChem. (n.d.). This compound.

- National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.

- CLEARSYNTH. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). Analytical Methods.

- MDPI. (n.d.). Efficient Photodegradation of Dyes from Single and Binary Aqueous Solutions Using Copper(II)

- ResearchGate. (2020). (PDF) A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin.

- PubMed. (n.d.). A validated RP-HPLC method for the determination of piperidone analogue of curcumin.

- PubMed. (n.d.). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review.

- ResearchGate. (n.d.). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

An In-Depth Technical Guide to 5-(Bromomethyl)piperidin-2-one: Synthesis, Structural Analogs, and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 5-(bromomethyl)piperidin-2-one stands out as a versatile synthetic intermediate, offering a reactive handle for the introduction of a wide array of functional groups at the C5 position. This guide provides a comprehensive technical overview of the synthesis of this compound and its subsequent derivatization into a diverse range of structural analogs. We will delve into the nuanced structure-activity relationships (SAR) that emerge from these modifications, exploring how subtle changes to the C5 substituent can profoundly impact biological activity. This document will further detail established experimental protocols for the synthesis of key derivatives and discuss their potential therapeutic applications, with a focus on their roles as enzyme inhibitors and modulators of signaling pathways implicated in various disease states.

Introduction: The Significance of the 5-Substituted Piperidin-2-one Scaffold

The piperidine ring is a ubiquitous motif in pharmaceuticals and natural products, valued for its conformational flexibility and ability to engage in diverse molecular interactions.[1] The incorporation of a lactam functionality, as seen in piperidin-2-one, introduces a rigidifying element and additional hydrogen bonding capabilities, further enhancing its potential for specific and high-affinity binding to biological targets.

This compound, with its reactive bromomethyl group, serves as a key building block for creating libraries of 5-substituted analogs. This electrophilic center is amenable to nucleophilic substitution by a wide range of heteroatomic and carbon-based nucleophiles, allowing for the systematic exploration of the chemical space around the piperidin-2-one core. The strategic modification of the C5 position has been shown to be critical in tuning the pharmacological profile of these compounds, influencing their potency, selectivity, and pharmacokinetic properties.

This guide will explore the synthetic pathways to access these derivatives and analyze the structure-activity relationships that govern their biological effects, providing a framework for the rational design of novel therapeutic agents based on the 5-(substituted-methyl)piperidin-2-one scaffold.

Synthetic Strategies for this compound and its Derivatives

The synthetic utility of this compound lies in the reactivity of its bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the introduction of a diverse array of functionalities, including ethers, esters, amines, thiols, and carbon-based substituents.

Synthesis of the Core Intermediate: this compound

The synthesis of the parent this compound can be achieved through various established routes, often starting from readily available precursors. A common strategy involves the cyclization of a suitably functionalized amino acid derivative.

Derivatization via Nucleophilic Substitution

The primary route to a diverse library of analogs is through the nucleophilic displacement of the bromide ion. The general scheme for this transformation is depicted below:

Figure 1. General workflow for the nucleophilic substitution of this compound.

The formation of ether linkages at the 5-position can be achieved via a Williamson ether synthesis, where an alkoxide reacts with this compound.

Experimental Protocol: General Procedure for Williamson Ether Synthesis [2][3][4][5][6]

-

Alkoxide Formation: To a solution of the desired alcohol in a suitable anhydrous solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at 0 °C. Stir the mixture for 30 minutes to an hour to ensure complete formation of the alkoxide.

-

Nucleophilic Substitution: Add a solution of this compound in the same anhydrous solvent to the alkoxide solution dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Ester derivatives can be synthesized by reacting this compound with a carboxylate salt.

Experimental Protocol: General Procedure for Esterification [7][8][9][10]

-

Carboxylate Salt Formation: Dissolve the desired carboxylic acid in a suitable solvent (e.g., DMF, acetonitrile) and add a base such as potassium carbonate or cesium carbonate. Stir the mixture at room temperature for 1-2 hours.

-

Nucleophilic Substitution: Add this compound to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate and purify the crude product by column chromatography.

Primary and secondary amines can act as nucleophiles to form 5-(aminomethyl)piperidin-2-one derivatives.

Experimental Protocol: General Procedure for N-Alkylation

-

Reaction Setup: Dissolve this compound in a polar aprotic solvent such as acetonitrile or DMF.

-

Addition of Amine: Add the desired primary or secondary amine (1.1-2.0 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate to the solution.

-

Reaction Progression: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as indicated by TLC.

-

Work-up and Purification: Dilute the reaction mixture with water and extract with an appropriate organic solvent. Wash the combined organic extracts with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography.

Thiol derivatives can be prepared by reacting this compound with a thiol in the presence of a base.

The formation of a new carbon-carbon bond at the 5-methyl position can be achieved using various carbanion equivalents, such as Grignard reagents (in the presence of a suitable catalyst), organocuprates, or stabilized enolates.[11][12][13][14]

Structure-Activity Relationships (SAR) and Biological Applications

The strategic modification of the 5-position of the piperidin-2-one ring has a profound impact on the biological activity of the resulting analogs. The nature of the substituent influences factors such as steric bulk, electronics, and hydrogen bonding potential, which in turn dictate the compound's affinity and selectivity for its biological target.

As Opioid Receptor Modulators

Research has shown that 5-substituted piperidine derivatives can act as potent and selective opioid receptor ligands.[15][16][17] For instance, a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives with substitutions at the 5-position of a (tetrahydronaphthalen-2yl)methyl moiety demonstrated that hydroxyl substitutions led to excellent binding affinities and high selectivity for the μ opioid receptor.[16][17] In contrast, amine and amide substituents at the same position resulted in moderate to good binding affinity for the μ receptor with little to no affinity for the δ opioid receptor.[16] This highlights the critical role of the hydrogen-bonding capacity of the 5-substituent in determining receptor subtype selectivity.

Figure 2. SAR of 5-substituents on μ opioid receptor activity.

As Enzyme Inhibitors

The piperidin-2-one scaffold has been explored for the development of various enzyme inhibitors. For example, piperidine derivatives have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-4), an important target in the treatment of type 2 diabetes.[18] The introduction of different substituents on the piperidine ring allows for the fine-tuning of inhibitory potency and selectivity. While specific studies on 5-(substituted-methyl)piperidin-2-one as DPP-4 inhibitors are not extensively reported, the general principles of SAR suggest that modifications at this position could significantly impact enzyme binding.

In Central Nervous System (CNS) Disorders

Piperidine and its derivatives have a long history in the development of drugs for CNS disorders.[19][20][21][22][23] The ability to modulate neurotransmitter systems makes this scaffold a valuable starting point for the design of novel antipsychotics, antidepressants, and agents for neurodegenerative diseases. The structure-activity relationship of piperine, a natural product containing a piperidine moiety, and its derivatives has been studied in the context of neurodegenerative diseases, where the piperidine ring plays a crucial role in its neuropharmacological effects.[19]

Signaling Pathways and Molecular Targets

While the specific signaling pathways modulated by many 5-(substituted-methyl)piperidin-2-one derivatives are still under investigation, the broader class of piperidine-containing compounds has been shown to interact with a variety of molecular targets.

For instance, in the context of cancer, highly functionalized piperidines have been shown to act as free radical scavengers and interact with DNA, suggesting multiple mechanisms of anticancer activity.[24] The cytotoxic activity of piperazin-2-one-based structures, which share some structural similarities with piperidin-2-ones, has also been evaluated against various cancer cell lines.[25]

Further research is needed to elucidate the precise molecular targets and downstream signaling pathways affected by specific 5-(substituted-methyl)piperidin-2-one analogs. This will be crucial for understanding their therapeutic potential and for the development of targeted therapies.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of a diverse library of 5-substituted piperidin-2-one analogs. The ability to readily introduce a wide range of functional groups at the C5 position allows for a systematic exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic properties for various biological targets.

The examples discussed in this guide, particularly in the areas of opioid receptor modulation and enzyme inhibition, demonstrate the significant potential of this scaffold in drug discovery. Future research should focus on:

-

Expansion of Chemical Diversity: Synthesizing a broader range of derivatives with novel functionalities at the 5-position.

-

Elucidation of Molecular Mechanisms: Identifying the specific protein targets and signaling pathways modulated by these compounds.

-

In-depth Biological Evaluation: Conducting comprehensive preclinical studies to assess the therapeutic potential of promising analogs in relevant disease models.

By leveraging the synthetic accessibility and rich SAR of 5-(substituted-methyl)piperidin-2-one derivatives, researchers are well-positioned to develop novel and effective therapeutic agents for a wide range of diseases.

References

-

Experiment 12 – The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

- Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. (2016).

- Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. (2016). Bioorganic & Medicinal Chemistry, 24(4), 644-653.

-

Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]

- Design Synthesis and Structure-Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl With N-phenyl-N-(piperidin-2-yl)propionamide Derivatives as Opioid Ligands. (2016). Bioorganic & Medicinal Chemistry, 24(4), 644-653.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.

- Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermedi

-

Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., Hickey, G. J., Kowalchick, J. E., Leiting, B., Lyons, K., Marsilio, F., McCann, M. E., Patel, R. A., Petrov, A., Scapin, G., Patel, S. B., Roy, R. S., Wu, J. K., Wyvratt, M. J., … Weber, A. E. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[2][3][5]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(1), 141–151.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.

- Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin. (2022). Organic & Biomolecular Chemistry, 20(44), 8673-8680.

- Carbon-Carbon Bond Formation: The She Synthesis of Lycopodine. (2017). Organic Chemistry Highlights.

- Drąg-Jarząbek, A., Kubiński, K., Gierczyk, B., & Schroeder, G. (2022). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules (Basel, Switzerland), 27(19), 6598.

- Chiral Synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one: A Technical Guide. (2025). BenchChem.

- Das, S., da Silva, C. J., de M. Silva, M., de A. Dantas, M. D., de Fátima, Â., Góis Ruiz, A. L. T., da Silva, C. M., de Carvalho, J. E., Santos, J. C. C., Figueiredo, I. M., & da Silva-Júnior, E. F. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & medicinal chemistry, 26(2), 469–478.

- Wünsch, B., & Höfner, G. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry (Weinheim an der Bergstrasse, Germany), 24(52), 13867–13879.

- Aly, A. A., Hassan, A. A., Mohamed, N. K., Ramadan, M., Abd El-Aal, A. S., Bräse, S., & Nieger, M. (2020). Synthesis of quinone-based heterocycles of broad-spectrum anticancer activity. Journal of Chemical Research, 44(9-10), 562-570.

- New Methods for Carbon-Carbon Bond Form

- A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Rel

- Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (2023). RSC Medicinal Chemistry, 14(12), 2445-2458.

-

(R)-5-HYDROXY-PIPERIDIN-2-ONE. (n.d.). LookChem. Retrieved from [Link]

- Synthesis and properties of novel alkoxy- and phenoxyalkyl ethers of secondary and tertiary ethynylpiperidin-4-ols possessing unusual analgesic, anti-bacterial, anti-spasmotic, and anti-allergic properties as well as low toxicity. (2016). Pharmaceutical Chemistry Journal, 50, 369-375.

- Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2017). The Journal of Organic Chemistry, 82(15), 8036-8049.

- Shityakov, S., & Bigdeli, M. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines, 10(1), 154.

- carbon-carbon bond forming reactions. (2006). University of Illinois Urbana-Champaign.

- De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 14(9), 1729–1737.

- RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (2023). Pharmaceuticals, 16(9), 1247.

- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2020). The Journal of pharmacology and experimental therapeutics, 373(3), 395–405.

- Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2024). RSC Advances, 14(3), 1836-1846.

-

C=C BOND FORMATION 103 C=C Bond Formation. (n.d.). Retrieved from [Link]

- Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional synthesis of aza-C-linked disaccharide derivatives. (2012). Beilstein journal of organic chemistry, 8, 125–136.

- PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. (2019). PharmacologyOnLine, 3, 214-224.

-

KEGG PATHWAY Database. (n.d.). Retrieved from [Link]

- Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition. (2020). Molecules (Basel, Switzerland), 25(18), 4253.

- Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry. (2019). University of Massachusetts Dartmouth.

- Application Notes and Protocols for the Esterification of 2-Oxocyclohexanecarboxylic Acid with Methanol. (2025). BenchChem.

- Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. (2020). Journal of enzyme inhibition and medicinal chemistry, 35(1), 129–140.

- Application Notes and Protocols for the Esterification of 5-hydroxybenzothiazole-2-carboxylic acid. (2025). BenchChem.

- Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy. (2024). Chemistry (Weinheim an der Bergstrasse, Germany), 30(42), e202401136.

- Synthesis and Antitumor Activity of Tetrahydroimidazo[2',1':2,3]thiazolo [5,4-c]piperdine Derivatives. (2017). Chinese Journal of Applied Chemistry, 34(7), 811-817.

- Lawong, A., Chotivanich, K., Charoensutthivarakul, S., Adams, J., White, N. J., & Imwong, M. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell chemical biology, 31(1), 115–127.e8.

- Asymmetric synthesis of 2-substituted piperidin-3-ols. (2002). Tetrahedron: Asymmetry, 13(14), 1497-1504.

Sources

- 1. An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. community.wvu.edu [community.wvu.edu]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. scholarship.richmond.edu [scholarship.richmond.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Carbon-Carbon Bond Formation: The She Synthesis of Lycopodine [organic-chemistry.org]

- 12. New Methods for Carbon-Carbon Bond Formation [organic-chemistry.org]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. vanderbilt.edu [vanderbilt.edu]

- 15. researchgate.net [researchgate.net]

- 16. Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 22. mdpi.com [mdpi.com]

- 23. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Identifying Pharmacological Targets for 5-(Bromomethyl)piperidin-2-one Derivatives

Abstract

The 5-(bromomethyl)piperidin-2-one scaffold represents a compelling starting point for the development of novel therapeutics. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals aimed at identifying and validating the pharmacological targets of this class of compounds. By integrating the well-established bioactivity of the piperidin-2-one core with the reactive potential of a bromomethyl group, these derivatives are prime candidates for targeted covalent inhibitors. We will explore the mechanistic basis for this hypothesis, delineate potential target classes, and provide detailed, field-proven experimental workflows for target identification, validation, and characterization. This document is designed to serve as a practical and authoritative resource, empowering research teams to unlock the full therapeutic potential of this compound derivatives.

Introduction: The Strategic Advantage of a Bifunctional Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting a wide range of conditions, from central nervous system disorders to cancer.[1][2] The piperidin-2-one (a cyclic amide, or lactam) substructure, in particular, is a common motif in bioactive molecules, often contributing to favorable pharmacokinetic properties and serving as a rigid framework for the precise orientation of pharmacophoric elements.[3][4]

The introduction of a bromomethyl group at the 5-position transforms this scaffold into a potent tool for targeted covalent inhibition.[5] The bromomethyl moiety acts as an electrophilic "warhead," capable of forming a stable covalent bond with nucleophilic amino acid residues on a target protein.[6][7] This covalent interaction can lead to irreversible or long-lasting inhibition, offering several therapeutic advantages over traditional non-covalent inhibitors, including:

-

Enhanced Potency and Duration of Action: Covalent binding can lead to a more sustained therapeutic effect, potentially allowing for lower and less frequent dosing.[8]

-

Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding pocket.

-

Targeting "Undruggable" Proteins: The increased binding affinity afforded by the covalent bond can enable the targeting of proteins with shallow or poorly defined binding pockets, which are often considered "undruggable" by conventional small molecules.[8][9]

This guide will provide a systematic approach to identifying the specific protein targets of this compound derivatives, thereby paving the way for their development as novel covalent therapeutics.

The Covalent Mechanism: Targeting Nucleophilic Residues

The primary mechanism of action for this compound derivatives is anticipated to be the formation of a covalent adduct with a nucleophilic amino acid residue within the binding site of a target protein. The bromomethyl group is a classic alkylating agent, susceptible to nucleophilic attack.

Key Nucleophilic Amino Acid Targets

While several amino acid side chains possess nucleophilic character, the most likely targets for an alkyl halide warhead like bromomethyl are:

-

Cysteine: The thiol group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form. Cysteine residues are relatively rare in the proteome, which can contribute to the selectivity of covalent inhibitors.[10] Targeting non-catalytic cysteines is a particularly attractive strategy for achieving high selectivity.[11]

-

Lysine: The ε-amino group of lysine is also a strong nucleophile. While lysine is more abundant than cysteine, its pKa is higher, meaning it is typically protonated at physiological pH. However, the microenvironment within a protein's binding pocket can lower the pKa of a specific lysine residue, increasing its nucleophilicity and making it susceptible to covalent modification.[12][13]

Other nucleophilic residues such as histidine, tyrosine, and serine could also potentially be targeted, although they are generally less reactive towards alkyl halides compared to cysteine and lysine.

The Two-Step Mechanism of Covalent Inhibition

The interaction of a targeted covalent inhibitor with its protein target is generally considered a two-step process:

-

Reversible Binding: The inhibitor first binds non-covalently to the target protein's binding site, driven by interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The affinity of this initial binding is described by the inhibition constant (Ki).

-

Irreversible Covalent Bonding: Once the inhibitor is correctly positioned within the binding site, the electrophilic warhead reacts with a nearby nucleophilic residue to form a covalent bond. The rate of this step is characterized by the inactivation rate constant (k_inact).

The overall efficiency of a covalent inhibitor is often described by the second-order rate constant k_inact/Ki.[14]

Potential Pharmacological Target Classes

Given the broad bioactivity of piperidinone-containing compounds and the reactivity of the bromomethyl group, several classes of proteins represent promising potential targets for this compound derivatives.

-

Protein Kinases: Kinases are a large family of enzymes that play critical roles in cellular signaling and are major targets in oncology and immunology. Many kinase inhibitors with piperidine or piperidinone moieties have been developed.[15][16] Furthermore, the use of covalent inhibitors targeting non-catalytic cysteines and lysines in kinases is a well-established strategy.[3][17]

-

Proteases: Proteases are involved in a wide range of physiological processes, and their dysregulation is implicated in numerous diseases. Cysteine and serine proteases, which utilize a nucleophilic residue in their catalytic mechanism, are particularly well-suited for targeting by covalent inhibitors.[18]

-

Metallo-β-lactamases (MBLs): The structural similarity of the piperidin-2-one core to the β-lactam ring found in penicillin and related antibiotics suggests that these derivatives could potentially target bacterial enzymes involved in antibiotic resistance, such as metallo-β-lactamases.[19][20] While MBLs are zinc-dependent enzymes, covalent modification of a nearby nucleophilic residue could lead to inhibition.

-

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. Several piperidinone derivatives have been shown to inhibit these enzymes.[2][21] The active site of AChE contains a catalytic serine residue that could potentially be targeted.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach combining unbiased, proteome-wide screening with focused validation experiments is essential for confidently identifying and characterizing the pharmacological targets of this compound derivatives.

Unbiased Target Identification in a Cellular Context

The initial step is to identify which proteins interact with the compound in a complex biological system, such as a cell lysate or intact cells. This avoids the bias of pre-selecting targets and can uncover novel mechanisms of action.

ABPP is a powerful chemoproteomic technique for identifying the targets of covalent inhibitors.[18][22] In a competitive ABPP experiment, a proteome is treated with the this compound derivative before being labeled with a broad-spectrum activity-based probe that targets a specific class of enzymes (e.g., serine hydrolases or cysteine proteases). The targets of the test compound are identified as those proteins that show reduced labeling by the probe.

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

-

Proteome Preparation: Prepare cell lysates or tissue homogenates under native conditions.

-

Inhibitor Incubation: Treat the proteome with varying concentrations of the this compound derivative or a vehicle control for a defined period.

-

Probe Labeling: Add a broad-spectrum, reporter-tagged (e.g., biotin or a fluorophore) activity-based probe to the proteome and incubate to label the active enzymes.

-

Target Enrichment (for biotinylated probes): Use streptavidin beads to enrich the probe-labeled proteins.

-

Analysis:

-

Gel-Based: Separate the labeled proteins by SDS-PAGE and visualize by in-gel fluorescence scanning or streptavidin-blotting. A decrease in band intensity in the inhibitor-treated lanes indicates target engagement.

-

Mass Spectrometry-Based (for proteome-wide analysis): Digest the enriched proteins and identify and quantify the peptides by LC-MS/MS. Proteins with significantly reduced abundance in the inhibitor-treated samples are identified as potential targets.[5]

-

Diagram: Competitive ABPP Workflow

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

CETSA is a label-free method for assessing target engagement in intact cells or cell lysates.[6][7] It is based on the principle that the binding of a ligand to a protein alters its thermal stability. By heating the cells or lysate to various temperatures and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the compound indicates target engagement.

Protocol: Proteome-Wide CETSA (Thermal Proteome Profiling)

-

Cell Treatment: Treat intact cells with the this compound derivative or a vehicle control.

-

Heating: Heat aliquots of the treated cells to a range of different temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Protein Digestion and Labeling: Digest the soluble proteins from each temperature point into peptides. Label the peptides with isobaric tags (e.g., TMT) to allow for multiplexed analysis.

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by LC-MS/MS.

-

Data Analysis: For each identified protein, plot the relative abundance of the soluble fraction as a function of temperature to generate melting curves. Proteins that show a significant shift in their melting curves in the presence of the inhibitor are identified as targets or downstream effectors.[10]

Diagram: Proteome-Wide CETSA Workflow

Sources

- 1. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. europeanreview.org [europeanreview.org]

- 4. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pelagobio.com [pelagobio.com]

- 7. pelagobio.com [pelagobio.com]

- 8. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 9. Event Website - Fourwaves [event.fourwaves.com]

- 10. Frontiers | Current Advances in CETSA [frontiersin.org]

- 11. PXD007965 - Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - OmicsDI [omicsdi.org]

- 12. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Target identification of covalently binding drugs by activity-based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States | bioRxiv [biorxiv.org]

- 20. annualreviews.org [annualreviews.org]

- 21. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Exploratory Reactions of the Bromomethyl Group in 5-(Bromomethyl)piperidin-2-one

Abstract

5-(Bromomethyl)piperidin-2-one is a versatile bifunctional synthetic intermediate, incorporating both a reactive primary alkyl bromide and a modifiable lactam scaffold. The piperidine core is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] This guide provides a comprehensive technical exploration of the reactivity of the bromomethyl group, offering field-proven insights and detailed protocols for its derivatization. We will delve into the causality behind experimental choices for nucleophilic substitution, elimination, and reductive pathways, providing researchers, scientists, and drug development professionals with a robust framework for leveraging this valuable building block in their synthetic campaigns.

Introduction: The Synthetic Potential of this compound

The piperidin-2-one (valerolactam) ring system is a foundational motif in a wide array of biologically active compounds. The strategic placement of a bromomethyl group at the C5 position unlocks a gateway for extensive chemical diversification. The C-Br bond serves as a potent electrophilic site, primarily for nucleophilic substitution reactions, allowing for the introduction of a vast array of functional groups.[3][4]

This guide is structured to serve as a practical and theoretical resource. We will not only present reaction protocols but also discuss the underlying mechanistic principles, potential side reactions, and the influence of the lactam ring on the reactivity of the bromomethyl appendage. The primary focus will be on the bimolecular nucleophilic substitution (SN2) mechanism, which is characteristic of primary alkyl halides like the one present in our title compound.[5][6]

Synthesis of the Starting Material

A common and reliable method for the synthesis of this compound involves the radical bromination of 5-methylpiperidin-2-one. This is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions.[7][8]

Key Characterization Data (Expected):

-

¹H NMR: A characteristic singlet for the -CH₂Br protons is expected around δ 3.5-3.7 ppm. Other signals will include multiplets for the piperidine ring protons and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon of the bromomethyl group (-CH₂Br) will appear as a distinct signal around δ 30-35 ppm.

-

IR Spectroscopy: A strong absorption band for the lactam carbonyl (C=O) group around 1650-1680 cm⁻¹ and a broad N-H stretch around 3200 cm⁻¹ are expected.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, confirming the presence of a single bromine atom.

Core Reactivity: Nucleophilic Substitution (SN2) Reactions

The primary alkyl bromide in this compound is an excellent substrate for SN2 reactions. This mechanism involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromide), leading to an inversion of configuration if the carbon were chiral.[6][9] The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile.[5]

Several factors must be considered for successful SN2 reactions:

-

Nucleophile Strength: Strong nucleophiles are required for efficient reactions.[10]

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.[11]

-

Leaving Group: Bromide is an excellent leaving group, being the conjugate base of a strong acid (HBr).[10]

-

Steric Hindrance: As a primary bromide, the reaction center is sterically unhindered, favoring the SN2 pathway.

The general workflow for these exploratory reactions is outlined below.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. webassign.net [webassign.net]

- 10. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Chirality and stereochemistry of 5-(Bromomethyl)piperidin-2-one

An In-depth Technical Guide to the Chirality and Stereochemistry of 5-(Bromomethyl)piperidin-2-one

Abstract

This compound, a substituted δ-valerolactam, is a chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. The presence of a stereocenter at the C5 position necessitates a rigorous understanding and control of its stereochemistry, as enantiomers can exhibit divergent pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the stereochemical aspects of this compound, including its conformational analysis, strategies for enantioselective synthesis and resolution, and detailed protocols for state-of-the-art analytical techniques used for its stereochemical characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral piperidine derivatives.

Introduction: The Significance of Chirality in the Piperidinone Scaffold

The piperidine ring is a privileged scaffold in drug discovery, forming the core structure of numerous approved pharmaceuticals.[1][2] Its saturated, three-dimensional nature allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets.[3][4] The introduction of a carbonyl group to form a piperidin-2-one (or δ-valerolactam) ring, as seen in this compound, adds a planar amide bond that influences the ring's conformation and hydrogen bonding capabilities.

The primary focus of this guide is the chiral center at the C5 position, created by the bromomethyl substituent. This single stereocenter gives rise to two non-superimposable mirror images: (R)-5-(Bromomethyl)piperidin-2-one and (S)-5-(Bromomethyl)piperidin-2-one. The absolute configuration of this center is a critical quality attribute in any drug development program, as stereoisomers can possess dramatically different efficacy, metabolic pathways, and safety profiles.[5][6] This document serves as a roadmap for the synthesis, separation, and unambiguous characterization of these enantiomers.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

5-(Bromomethyl)piperidin-2-one solubility in common organic solvents

Executive Summary

5-(Bromomethyl)piperidin-2-one is a key heterocyclic building block in medicinal chemistry and organic synthesis, valued for its reactive bromomethyl group and its core piperidin-2-one scaffold.[1] A comprehensive understanding of its solubility is paramount for its effective use, influencing everything from reaction engineering and optimization to purification strategies and formulation development. This guide presents a theoretical solubility profile based on first principles of chemical interactions and provides a robust, step-by-step experimental framework for its empirical determination. We delve into the causality behind solvent selection and outline a self-validating protocol to generate reliable and reproducible solubility data.

Theoretical Solubility Profile: A “Like Dissolves Like” Analysis

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] The structure of this compound (MW: 192.06 g/mol , MF: C₆H₁₀BrNO) possesses distinct polar and non-polar characteristics that dictate its solubility behavior.[3]

-

Polar Features: The molecule contains a cyclic amide (lactam) functional group. The N-H bond acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.[4] This polar head is the primary driver of solubility in polar solvents.

-